molecular formula C17H20N6 B2793881 2-cyclopropyl-1-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole CAS No. 2380088-56-0

2-cyclopropyl-1-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B2793881
CAS No.: 2380088-56-0
M. Wt: 308.389
InChI Key: CITRQXAIDKVSSA-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a cyclopropyl group, a benzimidazole core, and a triazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

The azetidine ring can be constructed through cyclization reactions involving appropriate precursors, such as amino alcohols or halides. The triazole moiety is usually introduced via click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Catalysts and reagents would be chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole and triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to fully saturated analogs.

Scientific Research Applications

2-cyclopropyl-1-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of infections and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzimidazole core is known to interact with DNA and enzymes, potentially inhibiting their function. The triazole moiety can enhance binding affinity and specificity to biological targets, while the cyclopropyl group may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.

    Triazole-containing compounds: Widely used in antifungal medications.

    Azetidine derivatives: Studied for their potential in various therapeutic applications.

Uniqueness

2-cyclopropyl-1-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole is unique due to its combination of structural features, which may confer enhanced biological activity and specificity compared to other compounds. The presence of the cyclopropyl group, in particular, can influence the compound’s pharmacokinetic properties, making it a promising candidate for further research and development.

Properties

IUPAC Name

2-cyclopropyl-1-[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6/c1-21-11-18-20-16(21)10-22-8-13(9-22)23-15-5-3-2-4-14(15)19-17(23)12-6-7-12/h2-5,11-13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITRQXAIDKVSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CN2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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